(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted with:
- A methylsulfonyl group at position 6, enhancing electron-withdrawing properties and solubility.
- An (E)-configured imino group at position 2, linked to a 5-methylisoxazole-3-carbonyl moiety, which may influence bioactivity through hydrogen bonding or steric effects.
- An ethyl acetate ester at position 3, modulating lipophilicity and metabolic stability.
While direct synthesis data for this compound is absent in the provided evidence, analogous reactions (e.g., benzothiazole functionalization via ethyl bromocyanoacetate under reflux conditions in acetone) suggest plausible synthetic routes .
Properties
IUPAC Name |
ethyl 2-[2-(5-methyl-1,2-oxazole-3-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-4-25-15(21)9-20-13-6-5-11(28(3,23)24)8-14(13)27-17(20)18-16(22)12-7-10(2)26-19-12/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYKNFFTMKZDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate, with the CAS number 955631-41-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. The structure features a benzo[d]thiazole core, which is known for various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₆S₂ |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 955631-41-1 |
Antimicrobial Activity
Recent studies have indicated that compounds containing isoxazole and thiazole moieties exhibit significant antimicrobial properties. The presence of the methylsulfonyl group in this compound may enhance its efficacy against various bacterial strains. For instance, derivatives of similar structures have shown activity against Gram-positive and Gram-negative bacteria, suggesting a potential for (E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate to exhibit similar effects.
Antitumor Activity
Research into related compounds has demonstrated promising antitumor activity. The mechanism often involves the inhibition of specific kinases or pathways involved in cancer cell proliferation. For example, pyrazole derivatives have been noted for their ability to inhibit BRAF(V600E) and EGFR pathways, which are critical in certain cancers. Given the structural similarities, it is hypothesized that this compound may also interact with similar targets.
The proposed mechanism of action for (E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in the biosynthesis of nucleic acids or proteins.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives can increase ROS levels, contributing to cytotoxicity in tumor cells.
Case Studies
- Antibacterial Screening : A study screened various derivatives against common bacterial strains (e.g., E. coli, S. aureus). Compounds with structural similarities to (E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate demonstrated significant inhibition zones, indicating strong antibacterial activity.
- Anticancer Evaluation : In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that compounds with similar thiazole structures inhibited cell growth significantly more than controls. The IC50 values were determined to be in the micromolar range, supporting further investigation into this compound's potential as an anticancer agent.
Comparison with Similar Compounds
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
- Core Structure : Shares the benzo[d]thiazole backbone.
- Key Differences: Position 2 substituent: Indole instead of 5-methylisoxazole-3-carbonyl imino. Position 3: Cyanoacetate instead of ethyl acetate.
- Impact: The indole group may enhance π-π stacking interactions, while the cyanoacetate increases electrophilicity. Synthesized via a three-component reaction involving benzothiazole derivatives and ethyl bromocyanoacetate .
Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate
- Core Structure : Benzo[d]thiazole with sulfamoyl at position 5.
- Key Differences: Z-configuration at the imino group vs. E in the target compound. Phenylacetyl substituent vs. 5-methylisoxazole-3-carbonyl. Methyl ester vs. ethyl ester.
- Sulfamoyl (electron-withdrawing) vs. methylsulfonyl may alter solubility and reactivity .
Ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
- Core Structure : Benzo[d]thiazole with methoxy at position 6.
- Key Differences: Methoxy (electron-donating) vs. methylsulfonyl (electron-withdrawing). Unsubstituted imino group lacking the isoxazole-carbonyl moiety.
- Hydrobromide salt improves crystallinity and stability .
Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Core Structure : Benzo[d]thiazole with sulfamoyl at position 6.
- Key Differences :
- Sulfamoyl (NH₂SO₂) vs. methylsulfonyl (CH₃SO₂).
- Methyl ester vs. ethyl ester.
- Impact: Sulfamoyl’s hydrogen-bonding capacity may enhance interactions with biological targets.
Tabulated Comparison of Key Features
Research Findings and Implications
- Stereochemistry : The E-configuration in the target compound may offer superior steric alignment for target binding compared to Z-isomers like .
- Substituent Effects : Methylsulfonyl at position 6 provides stronger electron-withdrawing effects than sulfamoyl or methoxy, influencing reactivity in cross-coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
